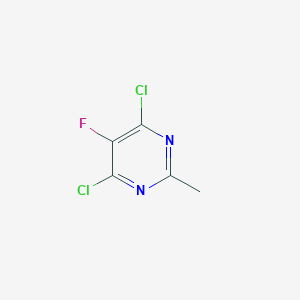

4,6-Dichloro-5-fluoro-2-methylpyrimidine

Overview

Description

4,6-Dichloro-5-fluoro-2-methylpyrimidine (DCFM) is a synthetic organic compound with a wide range of applications in scientific research. DCFM has been used in laboratory experiments to study a variety of biochemical and physiological processes, such as DNA replication, protein folding, and enzyme activity. DCFM is also used in drug development and has potential applications in cancer treatment.

Scientific Research Applications

Synthesis of Olomoucine and Purines : It serves as a building block for the efficient solid-phase synthesis of olomoucine and is applicable to the regiocontrolled solution and solid-phase synthesis of highly substituted purines (Hammarström et al., 2002).

High Reaction Speed : This compound reacts 60-200 times faster than other halogenopyrimidines at the same temperature, making it valuable in certain chemical reactions (Brown & Waring, 1974).

Chemosensory Applications : It is useful in detecting odors and volatile compounds, showcasing its potential in chemosensory research (Wang et al., 2017).

Preparation of Explosives and Medicinal Products : As a precursor, it is used in the preparation of high explosives and products with medicinal value (Patil et al., 2008).

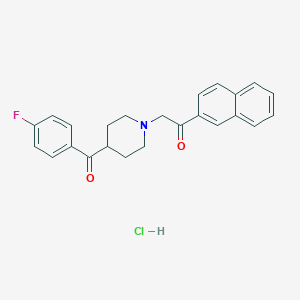

Intermediate in Drug Synthesis : It is an important intermediate in the synthesis of the anticancer drug dasatinib (Guo Lei-ming, 2012).

Development of Anti-HIV Drugs : It is used in synthesizing novel MC-1220 analogs with anti-HIV-1 activity (Loksha et al., 2016).

Deoxycytidine Kinase Inhibitors : This compound is a key intermediate in the preparation of potent deoxycytidine kinase inhibitors (Zhang et al., 2009).

Inhibiting Nitric Oxide Production : Some derivatives, like 5-fluoro-2-amino-4,6-dichloropyrimidine, effectively inhibit immune-activated nitric oxide production (Jansa et al., 2014).

Thermochemical Studies : The enthalpies of formation in the gas phase at 298.15 K are determined through studies on dichloromethylpyrimidine isomers (Szterner et al., 2016).

Thiazolo[4,5-d]pyrimidine Derivatives Synthesis : It provides new access to thiazolo[4,5-d]pyrimidine derivatives, useful in various chemical applications (Bakavoli et al., 2006).

Safety and Hazards

4,6-Dichloro-5-fluoro-2-methylpyrimidine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is advised to wash the eyes with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

Mechanism of Action

Target of Action

4,6-Dichloro-5-fluoro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds

Mode of Action

It is known to be involved in the synthesis of more complex compounds, suggesting it may interact with various biological targets .

Biochemical Pathways

It is used in the synthesis of biologically active compounds, indicating that it may influence a variety of biochemical processes .

Pharmacokinetics

Its physicochemical properties such as molecular weight (18099500), density (1505 g/cm3), and boiling point (220459ºC at 760 mmHg) suggest that it may have certain pharmacokinetic characteristics .

Result of Action

As a building block in the synthesis of more complex compounds, it likely contributes to the biological activity of these compounds .

Action Environment

It is recommended to be stored in an inert atmosphere at 2-8°c, suggesting that certain environmental conditions may affect its stability .

Properties

IUPAC Name |

4,6-dichloro-5-fluoro-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2FN2/c1-2-9-4(6)3(8)5(7)10-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPZWKNMDQSDQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547842 | |

| Record name | 4,6-Dichloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105806-13-1 | |

| Record name | 4,6-Dichloro-5-fluoro-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

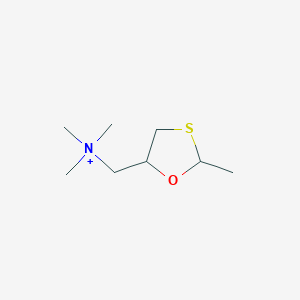

![rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B17520.png)

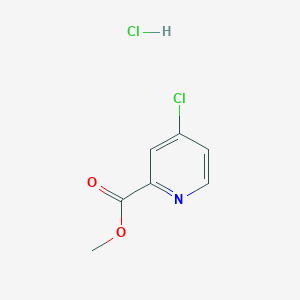

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)